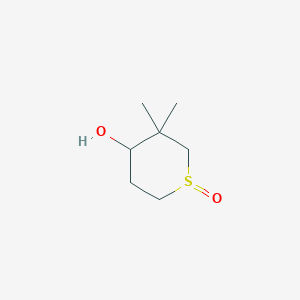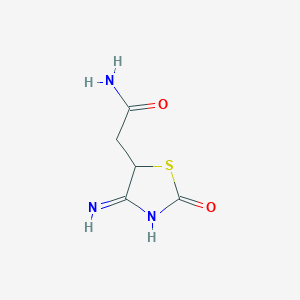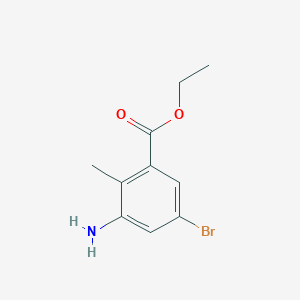![molecular formula C13H7BrClN B13656159 4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H7BrClN. It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and a nitrile group.
Métodos De Preparación
The synthesis of 4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex biphenyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Researchers use this compound to study the effects of halogenated biphenyls on biological systems, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar compounds to 4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile include:
4-Bromo-3-chloro-1,1’-biphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a nitrile, which alters its chemical properties and applications.
4-Bromobiphenyl: A simpler biphenyl derivative with only a bromine substituent, used primarily in basic organic synthesis.
The presence of the nitrile group in 4’-Bromo-3’-chloro-[1,1’-biphenyl]-4-carbonitrile makes it unique, providing additional reactivity and potential for forming hydrogen bonds and other interactions in both chemical and biological contexts.
Propiedades
Fórmula molecular |
C13H7BrClN |
|---|---|
Peso molecular |
292.56 g/mol |
Nombre IUPAC |
4-(4-bromo-3-chlorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7BrClN/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
Clave InChI |
IMKOOTXKZXXSDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)



